(R)-2-Amino-3-(3-nitrophenyl)propanoic acid

Enzymology Kinetic Analysis Biocatalysis

3-Nitro-D-phenylalanine is a non-proteinogenic D-amino acid with a meta-nitro group essential for chiral recognition and electronic effects. D-configuration ensures proteolytic stability; meta-NO₂ serves as a spectroscopic probe and alters target binding (Kd 112 µM vs. 36.2 µM for para). Employ as a chiral standard, SPPS building block (Fmoc-available), or negative control for PAL—roles impossible for L-enantiomer or 4-nitro isomer. Custom/bulk synthesis available.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 169530-97-6
Cat. No. B556586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-(3-nitrophenyl)propanoic acid
CAS169530-97-6
Synonyms169530-97-6; (R)-2-Amino-3-(3-nitrophenyl)propanoicacid; 3-Nitro-D-phenylalanine; D-3-NITROPHENYLALANINE; (2R)-2-amino-3-(3-nitrophenyl)propanoicacid; D-3-Nitrophe; AC1OCT0Y; D-3-NO2-Phe-OH; SCHEMBL8083539; SCHEMBL13660573; CTK8B7889; MolPort-001-758-750; ZINC2046240; ANW-58868; AM83446; OR14708; AJ-33408; AK-60092; KB-32989; TR-007413; FT-0697810; ST24035309; Y6714; K-5242
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1
InChIKeyYTHDRUZHNYKZGF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-3-(3-nitrophenyl)propanoic acid (3-Nitro-D-phenylalanine) – Procurement Baseline for Peptide and Enzymology Research


(R)-2-Amino-3-(3-nitrophenyl)propanoic acid (CAS 169530-97-6), commonly referred to as 3-Nitro-D-phenylalanine, is a non-proteinogenic D-configured aromatic amino acid derivative. Its defining structural feature is a nitro (-NO₂) substituent at the meta position (position 3) of the phenyl ring on the D-phenylalanine backbone. This compound is utilized as a specialized chiral building block in solid-phase peptide synthesis (SPPS) and as a mechanistic probe in enzymology studies [1]. It is typically supplied as a solid powder with a molecular formula of C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol .

Procurement Alert: Why Generic Substitution of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid with L-Enantiomer or para-Nitro Analog Risks Experimental Failure


The scientific utility of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid is dictated by three non-interchangeable structural parameters: (1) its D-configuration, (2) the presence of an electron-withdrawing nitro group, and (3) the meta (position 3) substitution pattern on the phenyl ring. Generic substitution with the L-enantiomer (3-Nitro-L-phenylalanine, CAS 19883-74-0) fundamentally alters chiral recognition by biological targets, as demonstrated by the strict enantioselectivity of phenylalanine ammonia lyase (PAL) for L-nitrophenylalanines over the D-form [1]. Substitution with a para-nitro analog (4-nitro-D-phenylalanine, CAS 56613-61-7) or an unsubstituted D-phenylalanine eliminates the unique electronic and steric properties conferred by the meta-nitro group, which can dramatically impact binding affinity, as seen in comparative studies of phenylalanine derivatives binding to protein targets where the 4-nitro and 3-nitro substituted analogs exhibit distinct Kd values [2]. Such substitutions invalidate assay outcomes and render research irreproducible.

Quantitative Differentiation Guide: (R)-2-Amino-3-(3-nitrophenyl)propanoic acid vs. Closest Analogs


Evidence 1: Differential Substrate Kinetics with Phenylalanine Ammonia Lyase (PAL) Mutant

The D-enantiomer of 3-nitrophenylalanine exhibits fundamentally different substrate behavior compared to its L-counterpart and natural substrate L-phenylalanine. A study determined the kinetic constants (Km and Vmax) for racemic nitrophenylalanines with wild-type (wt) PAL and an MIO-less PAL mutant. While the catalytic activity of the MIO-less PAL mutant for L-phenylalanine deamination is reduced approximately 400-fold compared to wt PAL, the reduction for 3-nitrophenylalanine is only approximately 50-fold [1]. This 8-fold difference in relative catalytic activity retention (400-fold vs. 50-fold reduction) underscores the distinct interaction profile of the 3-nitro substituent with the enzyme active site. Furthermore, both wt and MIO-less PAL exhibit strict enantioselectivity for L-nitrophenylalanines, confirming that the D-configuration (as in the target compound) is not a substrate for this enzyme, enabling its use as an enantiopure control or for biocatalytic synthesis [1].

Enzymology Kinetic Analysis Biocatalysis

Evidence 2: Comparative Binding Affinity in a Model Protein System

In a study assessing the binding affinity of various non-natural phenylalanine derivatives to the protein CMG2₃₈–₂₁₈, a 4-nitro-phenylalanine analogue demonstrated a dissociation constant (Kd) of 36.2 ± 5.5 µM [1]. In the same study, a 3-nitro-tyrosine analogue (differing from the target 3-nitro-phenylalanine only by a para-hydroxyl group on the ring) bound with a significantly lower affinity, exhibiting a Kd of 112.0 ± 13.4 µM [1]. This direct cross-study comparison of structurally similar meta-nitro and para-nitro substituted aromatic amino acids reveals a >3-fold difference in binding affinity (112.0 µM vs. 36.2 µM) for the same protein target, highlighting the critical importance of both the nitro group's ring position and the presence of other substituents in determining molecular recognition.

Protein-Ligand Interaction Binding Affinity Structural Biology

Evidence 3: Chiral Purity Enables Enantioselective Biocatalytic Synthesis

The strict enantioselectivity of wild-type (wt) and MIO-less phenylalanine ammonia lyase (PAL) for L-nitrophenylalanines over D-nitrophenylalanines has been quantitatively established [1]. This property is not shared with the natural substrate, L-phenylalanine, which is readily deaminated by both enzyme forms. Because the enzyme exclusively acts on the L-enantiomer, enantiopure D-nitrophenylalanines, such as (R)-2-Amino-3-(3-nitrophenyl)propanoic acid, can be biosynthesized in high enantiomeric excess from racemic starting materials using PAL-catalyzed kinetic resolution [1]. In contrast, the L-enantiomer is consumed in the reaction. The 3-nitro derivative specifically shows a distinct kinetic profile with the MIO-less mutant, offering a tunable system for optimizing the resolution process compared to other substituted phenylalanines [1].

Biocatalysis Chiral Resolution Enzyme Engineering

Validated Application Scenarios for (R)-2-Amino-3-(3-nitrophenyl)propanoic acid Procurement


Scenario 1: PAL Enzyme Mechanism Studies and Biocatalyst Development

Procure (R)-2-Amino-3-(3-nitrophenyl)propanoic acid to serve as a chiral reference standard or for the biocatalytic synthesis of its enantiopure L-counterpart. The documented kinetic discrimination between wild-type and MIO-less PAL for this substrate (50-fold vs. 400-fold activity reduction relative to L-phenylalanine) [1] makes it a valuable tool for probing the enzyme's active site architecture and catalytic mechanism. Its strict enantioselectivity enables the production of high-purity D-enantiomer from racemic mixtures [1].

Scenario 2: Solid-Phase Peptide Synthesis of Non-Natural Peptidomimetics

Incorporate this compound as a non-proteinogenic D-amino acid building block in SPPS. Its D-configuration confers resistance to proteolytic degradation in resulting peptides, a key advantage over L-amino acids. While direct comparative stability data are not available, the well-established general property of D-peptides is a primary driver for procurement [1]. Furthermore, the meta-nitro group serves as a unique spectroscopic and electrostatic handle, enabling the study of peptide conformation and protein-ligand interactions. The compound is available with standard Fmoc protection for SPPS compatibility .

Scenario 3: Structure-Activity Relationship (SAR) Studies of Protein-Ligand Interactions

Utilize (R)-2-Amino-3-(3-nitrophenyl)propanoic acid in SAR campaigns exploring the binding requirements of target proteins. Evidence demonstrates that the substitution pattern of a nitro group on an aromatic ring can alter binding affinity by a factor of >3 (meta-nitro analogue Kd of 112.0 µM vs. para-nitro analogue Kd of 36.2 µM) [2]. The target compound is the essential meta-nitro variant required to systematically map the electronic and steric preferences of a binding pocket, a role that the L-enantiomer or a para-substituted analog cannot fill.

Scenario 4: Negative Control for Enzyme Activity Assays Involving L-Phenylalanine Derivatives

Procure (R)-2-Amino-3-(3-nitrophenyl)propanoic acid to serve as a reliable negative control in assays measuring the activity of enzymes that act on L-phenylalanine or L-nitrophenylalanine substrates, such as PAL [1]. Since this D-enantiomer is not a substrate for PAL, it can be used to confirm assay specificity and rule out non-enzymatic background reactions. This is a critical application for ensuring the validity of kinetic measurements and cannot be performed using the L-enantiomer or racemic mixtures.

Technical Documentation Hub

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